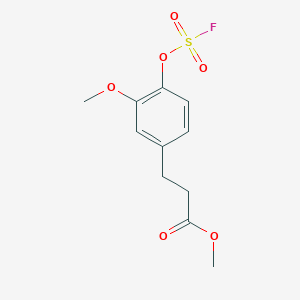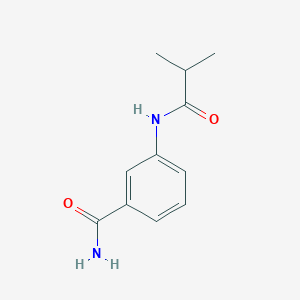
Tributyl-(4-ethylphenyl)stannane
Übersicht
Beschreibung
Tributyl-(4-ethylphenyl)stannane is likely an organotin compound, which are known for their diverse range of applications, from catalysts to biocides . The exact properties of this specific compound may vary.
Molecular Structure Analysis
The molecular structure of Tributyl-(4-ethylphenyl)stannane would likely consist of a tin atom bonded to three butyl groups and one ethylphenyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Organotin compounds are known to participate in various chemical reactions. For example, they can act as good radical reducing agents . The exact reactions that Tributyl-(4-ethylphenyl)stannane can participate in would depend on its specific structure and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of Tributyl-(4-ethylphenyl)stannane would depend on its specific structure. For example, similar compounds have been found to have a boiling point of around 449.9±38.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Tributylstannanes, similar to Tributyl-(4-ethylphenyl)stannane, have been used in the synthesis of various heterocyclic compounds. For example, Tributyl(3,3,3-trifluoro-1-propynyl)stannane was synthesized and used in the 1,3-dipolar cycloaddition to produce (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, which are valuable building blocks for introducing functional groups like aryl or iodine (Hanamoto, Hakoshima, & Egashira, 2004).
Organometallic Synthesis and Reactions
Tributylstannanes play a significant role in organometallic chemistry. They have been used in reactions like selenostannylation of arynes under mild conditions (Toledo et al., 2010) and as intermediates in various metal-catalyzed reactions. An example includes the synthesis of β-Carboline Alkaloids using tributylstannanes as a C2-building block (Bracher & Hildebrand, 1993).
Asymmetric Induction in Organic Synthesis
Tributylstannanes are involved in asymmetric induction, which is crucial in producing chiral compounds. For example, the use of δ-alkoxyallylstannanes in stereoselective reactions with chiral aldehydes demonstrates the importance of tributylstannanes in achieving high stereochemical control in organic synthesis (Mcneill & Thomas, 1992).
Material Science and Polymer Chemistry
In material science and polymer chemistry, tributylstannanes have been utilized in the functionalization of polymers. For instance, polystyrene copolymers containing tributyl[(1-oxoalkyl)oxy]stannanes were synthesized and studied for their structure and anion-recognition characteristics (Dalil et al., 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tributyl-(4-ethylphenyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,2H2,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIKXMYNQUFQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl-(4-ethylphenyl)stannane | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide](/img/structure/B2474871.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B2474873.png)
![Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2474874.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2474876.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474878.png)



![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B2474883.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2474885.png)

![[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2474892.png)